molecular formula C17H26N2O3S B7083200 N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B7083200
M. Wt: 338.5 g/mol
InChI Key: KEJZTYIDKZOMIN-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-17(20)13-18(11-14-6-4-3-5-7-14)23(21,22)19-12-15-8-9-16(19)10-15/h3-7,15-17,20H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJZTYIDKZOMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC1=CC=CC=C1)S(=O)(=O)N2CC3CCC2C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction is carried out under mild conditions using a chiral tertiary amine as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonamide group results in an amine.

Scientific Research Applications

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives such as:

Uniqueness

N-benzyl-N-(2-hydroxybutyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific functional groups and the combination of the bicyclic structure with a sulfonamide moiety. This combination imparts distinct chemical properties and potential for diverse applications.

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